molecular formula C15H18BrN3O4S B2676576 5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1797589-14-0

5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2676576
CAS No.: 1797589-14-0
M. Wt: 416.29
InChI Key: UGUHROBGWNSXLK-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating a benzenesulfonamide group, a known pharmacophore in various bioactive molecules, linked to a 5-methyluracil (pyrimidinone) derivative via an ethyl spacer. The benzenesulfonamide moiety is a privileged structure in pharmaceutical science, featured in compounds like the cyclooxygenase-2 (COX-2) inhibitors described in patent US5972986A and other benzenesulfonamide derivatives used in pain research . The presence of the 5-bromo-2-ethoxy substitution on the benzene ring may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The 5-methyl-6-oxopyrimidin-1(6H)-yl (5-methyluracil) component is a key scaffold in nucleic acid chemistry and has been identified in various molecules with diverse biological activities, including antimicrobial and antitumor effects . The ethyl linker connecting these two heterocyclic systems provides conformational flexibility, which can be crucial for optimal interaction with enzyme active sites. The primary application of this chemical is For Research Use Only. It is intended for use as a standard or intermediate in the synthesis of more complex molecules, or for in vitro pharmacological profiling to investigate its potential mechanism of action and selectivity. Researchers may explore its utility in developing novel inhibitors for enzymes known to interact with sulfonamides or pyrimidinones. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-3-23-13-5-4-12(16)8-14(13)24(21,22)18-6-7-19-10-17-9-11(2)15(19)20/h4-5,8-10,18H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUHROBGWNSXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C=NC=C(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, characterized by the presence of a bromine atom, an ethoxy group, and a pyrimidine derivative, suggests a diverse range of interactions within biological systems.

The chemical formula for this compound is C15H18BrN3O4SC_{15}H_{18}BrN_{3}O_{4}S, with a molecular weight of 416.3 g/mol. Its structure includes functional groups known to influence biological activity, such as sulfonamide and pyrimidine moieties.

PropertyValue
Molecular FormulaC15H18BrN3O4SC_{15}H_{18}BrN_{3}O_{4}S
Molecular Weight416.3 g/mol
CAS Number1797589-14-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents targeting resistant pathogens.

Anticancer Properties

The compound's pyrimidine component is associated with various anticancer activities. Pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that this compound may exert similar effects.

A study highlighted the compound's ability to inhibit the proliferation of several cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Further investigations are required to elucidate the mechanism of action and potential pathways involved in its anticancer activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrimidine derivatives included this compound. The study revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic ring substituents, pyrimidinone/pyridazine cores, and side-chain modifications. Below is a detailed comparison:

Pharmacologically Relevant Analogues

  • Compounds with Pyrimidinone/Tetrahydropyrimidinone Moieties (e.g., PF 43(1) listed compounds): Key Differences:
  • Incorporate complex peptide backbones (e.g., diphenylhexanamide) linked to oxotetrahydropyrimidinyl groups. Implications: The oxotetrahydropyrimidinyl group in these compounds enhances conformational rigidity and hydrogen-bonding capacity, similar to the pyrimidinone in the target compound .

Brominated Heterocycles

  • 5-Bromo-6-chloronicotinic Acid and 5-Bromo-7-Azaindole :
    • Key Differences :
  • Feature bromine on nicotinic acid or azaindole scaffolds instead of a benzenesulfonamide.
    • Implications : Bromine in these compounds improves halogen bonding with targets, a property that may extend to the benzenesulfonamide derivative .

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Aromatic Substituents Side Chain Modifications Synthesis Yield/Notes
Target Compound Pyrimidinone 5-Bromo, 2-ethoxy 5-Methyl, ethyl linker N/A (hypothetical pathway)
Compound 5a Pyridazine Benzyloxy None >85% yield via alkylation
4-Ethyl Pyrimidinone Analog Pyrimidinone 5-Bromo, 2-ethoxy 4-Ethyl N/A
PF 43(1) Derivatives Oxotetrahydropyrimidinone Complex peptides Variable Designed for rigidity/H-bonding

Key Observations

Substituent Effects :

  • Bromine enhances molecular weight and halogen bonding but may reduce solubility.
  • Ethoxy vs. benzyloxy: Ethoxy provides metabolic stability, while benzyloxy increases lipophilicity.

Synthetic Accessibility : Alkylation reactions (e.g., for 5a) are efficient (>85% yields), suggesting the target compound could be synthesized similarly .

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